molecular formula C22H21N3O3S B2449760 2-((3-ethyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-ethylphenyl)acetamide CAS No. 899962-27-7

2-((3-ethyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-ethylphenyl)acetamide

Cat. No. B2449760
CAS RN: 899962-27-7
M. Wt: 407.49
InChI Key: UDAJSKKTFIKCDS-UHFFFAOYSA-N
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Description

2-((3-ethyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-ethylphenyl)acetamide is a useful research compound. Its molecular formula is C22H21N3O3S and its molecular weight is 407.49. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

Research has shown that derivatives of 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, a compound related to your query, have been synthesized and evaluated for their antitumor activities. These compounds, including those with pyrimidine and coumarin rings, demonstrated high inhibitory effects on various human cancer cell lines, such as breast adenocarcinoma, non-small cell lung cancer, and CNS cancer, indicating potential applications in cancer therapy (Shams et al., 2010).

In Vitro Cytotoxic Activity

Another study explored the synthesis and in vitro cytotoxic activity of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives. This research found that certain compounds in this category inhibited cancer cell growth in various cell lines, which suggests the potential for these derivatives in developing new anticancer agents (Al-Sanea et al., 2020).

Anti-Inflammatory and Analgesic Agents

Derivatives of benzofuranyl; triazines; oxadiazepines; and thiazolopyrimidines, akin to your query compound, have been synthesized and evaluated as anti-inflammatory and analgesic agents. These compounds showed significant activity in inhibiting COX-2 enzymes and exhibited analgesic and anti-inflammatory effects, presenting potential for therapeutic applications in these domains (Abu‐Hashem et al., 2020).

Synthesis and Insecticidal Assessment

A study on the synthesis of heterocycles incorporating a thiadiazole moiety, using 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide, revealed its insecticidal properties against the cotton leafworm, Spodoptera littoralis. This suggests potential applications in agriculture and pest control (Fadda et al., 2017).

Antimicrobial and Molluscicidal Activities

Research into benzimidazole derivatives, which bear structural resemblance to your query compound, demonstrated antimicrobial and molluscicidal activities. These findings suggest potential applications in treating microbial infections and controlling molluscan pests (Nofal et al., 2002).

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. The compound belongs to the class of benzofuro[3,2-d]pyrimidines , which are known to have diverse biological activities.

Biochemical Pathways

Without specific target information, it’s challenging to determine the exact biochemical pathways this compound affects. Given its structural similarity to other benzofuro[3,2-d]pyrimidines , it might be involved in similar biochemical pathways.

properties

IUPAC Name

2-[(3-ethyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3S/c1-3-14-8-7-9-15(12-14)23-18(26)13-29-22-24-19-16-10-5-6-11-17(16)28-20(19)21(27)25(22)4-2/h5-12H,3-4,13H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDAJSKKTFIKCDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC)OC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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